2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxybenzyl group, a thio group, a pyrimidinone ring, and an acetic acid group . These groups could potentially confer a variety of chemical properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxybenzyl group could potentially be introduced through a Williamson ether synthesis . The pyrimidinone ring might be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrimidinone ring suggests that the molecule might have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the thio group might make the compound susceptible to oxidation reactions . The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid group might make the compound soluble in water . The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been synthesized through various chemical reactions, showcasing their versatility in forming biologically active molecules. For example, a study outlined the synthesis of substituted acetic acids that possess significant activity predominantly against Gram-negative bacteria, highlighting their potential as antimicrobial agents (Woulfe & Miller, 1985).
Antimicrobial and Anticancer Applications
Several studies have reported on the antimicrobial and anticancer properties of derivatives of this compound. Novel derivatives have been synthesized, showing inhibitory activity against COX-2, with significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, some derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with specific compounds showing antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-12(7-13(18)19)14(20)17-15(16-9)22-8-10-4-3-5-11(6-10)21-2/h3-6H,7-8H2,1-2H3,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZNRTVWUUJJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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